molecular formula C12H9FN4S B2500675 3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852374-41-5

3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2500675
CAS RN: 852374-41-5
M. Wt: 260.29
InChI Key: KXXASWDXOOTDIC-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These types of compounds are often synthesized for their potential applications in various fields .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot catalyst-free procedure at room temperature . The reaction involves dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are typically one-pot reactions involving dibenzoylacetylene and triazole derivatives .


Physical And Chemical Properties Analysis

Some similar compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They also have remarkable measured density and excellent thermal stability .

Scientific Research Applications

Structural and Theoretical Studies

  • Pyridazine derivatives, including compounds structurally related to 3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine, have been the focus of structural and theoretical studies. These studies involve synthesis, characterization by various spectroscopic methods, and single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations are performed to compare theoretical and experimental results, analyzing molecular orbital characteristics such as HOMO-LUMO energy levels, energy gap, softness, and hardness. Moreover, these studies extend to Hirshfeld surface analysis for identifying different intermolecular hydrogen bonds and constructing energy frameworks to understand the dominant interaction energies involved in molecular packing strength (Sallam et al., 2021).

Future Directions

Future research could focus on designing next-generation fused ring energetic materials for different applications . This could involve alternating the kind or site of the substituent group .

properties

IUPAC Name

3-(3-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c1-18-11-6-5-10-14-15-12(17(10)16-11)8-3-2-4-9(13)7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXASWDXOOTDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine

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